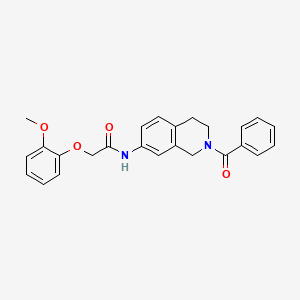

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as BI-6C9, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BI-6C9 is a member of the isoquinoline family of compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties of Similar Compounds : A study by Karmakar, Sarma, and Baruah (2007) explored the structural aspects of isoquinoline derivatives, including their interaction with mineral acids and fluorescence properties. This research highlights the potential of isoquinoline derivatives in developing materials with unique properties, such as fluorescence emission at different wavelengths (Karmakar, Sarma, & Baruah, 2007).

Anticancer Applications : Redda, Gangapuram, and Ardley (2010) synthesized analogs of the tetrahydroisoquinoline moiety, noting its presence in biologically active molecules and its potential as an anticancer agent. This research suggests the potential of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide in cancer research (Redda, Gangapuram, & Ardley, 2010).

Microbial Transformation Products : Fomsgaard, Mortensen, and Carlsen (2004) reviewed the microbial transformation of hydroxamic acids, including compounds like benzoxazolinones. This study may provide insights into the environmental impact and microbial interactions of similar compounds (Fomsgaard, Mortensen, & Carlsen, 2004).

Synthesis and Antitumor Activity of Methoxy‐indoloisoquinolines : Research by Ambros, Angerer, and Wiegrebe (1988) on methoxy‐indoloisoquinolines suggests potential antitumor applications. Such compounds were tested for cytostatic activity in vitro, indicating a possible direction for exploring the antitumor potential of this compound (Ambros, Angerer, & Wiegrebe, 1988).

Synthesis of Pyrrolo[4,3,2-de]quinolines : Roberts, Joule, Bros, and Álvarez (1997) synthesized Pyrrolo[4,3,2-de]quinolines from similar compounds. Their work may provide a methodology applicable to the synthesis of derivatives of this compound (Roberts, Joule, Bros, & Álvarez, 1997).

One-Step Synthesis and X-ray Analysis : Lu and Liang‐Nian He (2012) conducted a one-step synthesis and X-ray analysis of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones. Their research provides insight into the structural analysis and synthesis processes, which might be relevant for similar compounds (Lu & Liang‐Nian He, 2012).

Propiedades

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-21-12-11-18-13-14-27(16-20(18)15-21)25(29)19-7-3-2-4-8-19/h2-12,15H,13-14,16-17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTWZTIGNDAWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)

![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)

![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2876216.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)